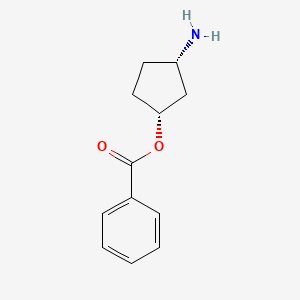

(1R,3S)-3-Aminocyclopentanol benzoic acid

Descripción

(1R,3S)-3-Aminocyclopentanol benzoic acid (CAS: 1846582-38-4) is a chiral organic compound with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . Structurally, it consists of a cyclopentane ring substituted with an amino group (-NH₂) at position 3, a hydroxyl group (-OH) at position 1, and a benzoic acid moiety attached via ester or amide linkage (exact connectivity unspecified in available data).

Key properties include:

- Chirality: The (1R,3S) stereochemistry confers specificity in biological interactions.

- Reactivity: The presence of both amino and hydroxyl groups enables participation in hydrogen bonding and salt formation, while the benzoic acid group may contribute to acidity (pKa ~4.2 for typical benzoic acids).

Propiedades

Fórmula molecular |

C12H15NO2 |

|---|---|

Peso molecular |

205.25 g/mol |

Nombre IUPAC |

[(1R,3S)-3-aminocyclopentyl] benzoate |

InChI |

InChI=1S/C12H15NO2/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2/t10-,11+/m0/s1 |

Clave InChI |

GXOQCTFAJHGZKN-WDEREUQCSA-N |

SMILES isomérico |

C1C[C@H](C[C@H]1N)OC(=O)C2=CC=CC=C2 |

SMILES canónico |

C1CC(CC1N)OC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Aminocyclopentanol involves several steps:

Asymmetric Cycloaddition: The process begins with the reaction of N-acylhydroxyamine and cyclopentadiene, which undergoes an asymmetric cycloaddition to form the first intermediate.

Hydrogenation: The first intermediate is then hydrogenated to yield a second intermediate.

Hydrolysis/Ammonolysis: The second intermediate undergoes hydrolysis, ammonolysis, hydrazinolyzing, or alcoholyzing to break the amido bond, forming the third intermediate.

Final Hydrogenation: The third intermediate is hydrogenated to produce (1R,3S)-3-Aminocyclopentanol.

Industrial Production Methods

The industrial production of (1R,3S)-3-Aminocyclopentanol follows similar synthetic routes but is optimized for large-scale production. The process involves using readily available raw materials and optimizing reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

(1R,3S)-3-Aminocyclopentanol benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the amino group can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

(1R,3S)-3-Aminocyclopentanol benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes

Mecanismo De Acción

The mechanism of action of (1R,3S)-3-Aminocyclopentanol benzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The benzoic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (1R,3S)-3-Aminocyclopentanol benzoic acid | 1846582-38-4 | C₁₂H₁₅NO₂ | Amino, hydroxyl, benzoic acid | 205.25 |

| (1R,3S)-3-Aminocyclopentane carboxylic acid | 71830-08-5 | C₆H₁₁NO₂ | Amino, carboxylic acid | 145.16 |

| (1R,3S)-3-Aminocyclopentanol hydrochloride | 1279032-31-3 | C₅H₁₂ClNO | Amino, hydroxyl, hydrochloride salt | 137.61 |

| (1R,3S)-3-((tert-Boc)amino)cyclopentanecarboxylic acid | Not provided | C₁₁H₁₉NO₄ | Boc-protected amino, carboxylic acid | 229.28 |

Key Observations :

- Functional Group Diversity : The benzoic acid derivative (target compound) differs from the carboxylic acid (CAS 71830-08-5) by the aromatic ring, which enhances lipophilicity and may alter receptor binding .

- Salt vs. Free Base : The hydrochloride salt (CAS 1279032-31-3) exhibits higher aqueous solubility compared to the free base due to ionic character .

- Protective Groups : The tert-Boc-protected derivative () is more stable under acidic conditions, making it preferable in multi-step syntheses .

Physicochemical Properties

Key Observations :

- Solubility Trends : The hydrochloride salt’s solubility exceeds that of the free base or carboxylic acid derivatives, critical for formulation in pharmaceuticals .

- Acidity : The benzoic acid group in the target compound is less acidic than the carboxylic acid analog (CAS 71830-08-5), influencing ionization under physiological conditions .

Key Observations :

Key Observations :

- Data Gaps : Safety data for the benzoic acid derivative are lacking, necessitating caution analogous to structurally related compounds .

Actividad Biológica

(1R,3S)-3-Aminocyclopentanol benzoic acid is a chiral compound characterized by a cyclopentanol structure with an amino group and a benzoic acid moiety. This unique configuration imparts distinct chemical and biological properties, making it significant in various research and industrial applications. The molecular formula is with a molecular weight of approximately 223.27 g/mol .

The biological activity of (1R,3S)-3-aminocyclopentanol benzoic acid is primarily attributed to its ability to interact with various molecular targets. The presence of amino and hydroxyl groups allows for the formation of hydrogen bonds, facilitating interactions with enzymes and receptors. Notably, the compound has been shown to inhibit specific kinases, such as MKNK-1 kinase, which plays a role in cell growth and proliferation .

Biological Activity Overview

Research indicates that (1R,3S)-3-aminocyclopentanol benzoic acid exhibits several biological activities:

- Enzyme Inhibition : It has potential as an inhibitor for enzymes involved in cancer progression, particularly MKNK-1 kinase .

- Cellular Interaction : The compound may influence various biochemical pathways through its interactions with cellular receptors and enzymes .

- Therapeutic Potential : Its unique structure suggests potential applications in drug development targeting diseases characterized by uncontrolled cell growth .

Case Studies

Several studies have explored the biological effects of (1R,3S)-3-aminocyclopentanol benzoic acid:

- Inhibition of MKNK-1 Kinase : A study demonstrated that compounds similar to (1R,3S)-3-aminocyclopentanol benzoic acid effectively inhibit MKNK-1 kinase activity, suggesting their utility in treating various cancers .

- Cell-Based Assays : In vitro assays indicated that derivatives of benzoic acid can activate proteolytic pathways in human fibroblasts, which may enhance cellular degradation processes .

Comparative Analysis

To better understand the biological activity of (1R,3S)-3-aminocyclopentanol benzoic acid, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Amino-2-methylpropanol | Amino Alcohol | Antioxidant |

| 4-Aminobenzenesulfonamide | Aromatic Amino Compound | Antimicrobial |

| (R)-2-Amino-1-butanol | Chiral Amino Alcohol | Neuroprotective |

| (1R,3S)-3-Aminocyclopentanol Benzoic Acid | Cyclopentanol Derivative | Potential anti-cancer activity |

The structural complexity of (1R,3S)-3-aminocyclopentanol benzoic acid enhances its biological activity compared to simpler analogs. This complexity allows for diverse interactions within biological systems that may not be present in linear or less complex compounds .

Synthesis Methods

The synthesis of (1R,3S)-3-aminocyclopentanol benzoic acid can be approached through several methods:

- Multi-Step Synthesis : Involves the formation of the cyclopentanol structure followed by the introduction of the amino and carboxylic acid groups.

- Chiral Resolution Techniques : Methods such as chiral chromatography can be employed to isolate the desired enantiomer from racemic mixtures.

These methods highlight the versatility and complexity involved in synthesizing this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.